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An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloropyridine-3,4-
diamine hydrochloride

Executive Summary

6-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic aromatic amine of significant

interest to the pharmaceutical and chemical research sectors. As a substituted pyridine, it

serves as a versatile building block for the synthesis of more complex molecules, particularly

active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical

properties is paramount for optimizing reaction conditions, developing robust analytical

methods, ensuring formulation stability, and predicting its behavior in biological systems. This

guide provides a comprehensive technical overview of the core physicochemical properties of

6-Chloropyridine-3,4-diamine hydrochloride, presenting both established data and, where

data is not publicly available, detailed, field-proven experimental protocols for their

determination. The methodologies are described from the perspective of a senior application

scientist, emphasizing the rationale behind experimental choices to ensure data integrity and

reproducibility.

Chemical Identity and Structure
Correctly identifying the molecule is the foundational step upon which all subsequent analysis

is built. The hydrochloride salt form enhances the compound's stability and aqueous solubility

compared to its free base.
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Chemical Structure
The molecule consists of a pyridine ring functionalized with a chlorine atom at the 6-position

and two amino groups at the 3 and 4-positions. The hydrochloride salt is formed by the

protonation of one of the basic nitrogen atoms, typically the more basic pyridine ring nitrogen,

with hydrochloric acid.

Nomenclature and Identifiers
A summary of the key identifiers for 6-Chloropyridine-3,4-diamine hydrochloride is provided

below. It is important to note the existence of multiple CAS numbers, which may refer to

different salt stoichiometries or historical listings[1]. Researchers should verify the specific

material in use.

Identifier Value Source

IUPAC Name
6-chloropyridine-3,4-

diamine;hydrochloride
[1]

Molecular Formula C₅H₇Cl₂N₃ [1]

Molecular Weight 180.03 g/mol [1]

CAS Number
1187830-92-7 (1:1

hydrochloride)
[1]

Parent Compound CAS
817133 (6-Chloropyridine-3,4-

diamine)
[1]

Canonical SMILES C1=C(C(=CN=C1Cl)N)N.Cl [1]

Core Physicochemical Properties
These fundamental properties dictate the compound's behavior during handling, reaction,

purification, and formulation.

Physical State and Appearance
The compound is typically supplied as an off-white, yellow, or beige-to-brown crystalline

powder[2]. Visual inspection should always be the first step in quality assessment. Any
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deviation from a homogenous, crystalline solid may indicate the presence of impurities or

degradation.

Melting Point (with Decomposition)
The melting point is a critical indicator of purity. For salts of organic molecules, it is common for

decomposition to occur at or near the melting point. No specific experimental melting point for

6-Chloropyridine-3,4-diamine hydrochloride is consistently reported in public literature.

However, related compounds such as 6-Chloropyrimidine-2,4-diamine have a melting point in

the range of 199-202 °C[3][4].

Protocol for Melting Point Determination

This protocol uses the standard capillary melting point technique, a universally accepted

method for determining the melting range of a crystalline solid.

Rationale: This method is chosen for its simplicity, small sample requirement, and the high

precision offered by modern digital instruments.

Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70 or Stuart

SMP30), capillary tubes (one end sealed).

Procedure:

Sample Preparation: Ensure the sample is completely dry by placing it under a high

vacuum for several hours. Grind a small amount of the compound into a fine powder using

a mortar and pestle.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm height) of the sample into the sealed end. Tap the tube gently on a hard

surface to ensure the powder is densely packed.

Measurement:

Place the loaded capillary into the heating block of the apparatus.

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate

melting range.
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Using a new sample, set the starting temperature to ~20 °C below the approximate

melting point found in the previous step.

Set the heating ramp to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire solid phase has turned to liquid (clear point). Also, note

any color change, gas evolution, or charring, which indicates decomposition.

Self-Validation: The sharpness of the melting range provides an internal check on purity. A

pure compound should melt over a narrow range (≤ 2 °C). A broad melting range suggests

the presence of impurities. The instrument should be calibrated regularly with certified

standards (e.g., caffeine, vanillin).

Solubility Profile
Solubility is a critical parameter for drug development, influencing everything from reaction

kinetics to bioavailability. As a hydrochloride salt, the compound is expected to have

appreciable solubility in polar protic solvents like water, methanol, and ethanol, and limited

solubility in nonpolar aprotic solvents like hexanes or diethyl ether. While specific quantitative

data is scarce, related compounds like 2,4-Diamino-6-chloropyrimidine are described as

soluble in water and more soluble in ethanol and methanol[5][6].

Protocol for Isothermal Shake-Flask Solubility Determination

This is the gold-standard method for determining equilibrium solubility. It ensures that the

solution is truly saturated at a given temperature.

Rationale: This method is chosen for its accuracy and direct measurement of thermodynamic

equilibrium solubility, which is essential for biopharmaceutical classification and pre-

formulation studies.

Materials: Thermostatically controlled shaker, analytical balance, centrifuge, HPLC or UV-Vis

spectrophotometer, volumetric flasks, syringe filters (e.g., 0.45 µm PTFE or PVDF).

Procedure:
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Preparation of Saturated Solutions: Add an excess amount of 6-Chloropyridine-3,4-
diamine hydrochloride to a series of vials, each containing a known volume of a specific

solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The presence of undissolved solid is

essential to confirm saturation[7].

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker

set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached[7].

Sample Processing: After equilibration, allow the vials to stand undisturbed at the set

temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample

from the supernatant, avoiding any solid particles. Immediately filter the sample through a

syringe filter compatible with the solvent.

Quantification (HPLC/UV-Vis Method):

Prepare a series of standard solutions of the compound at known concentrations in the

solvent of interest.

Generate a calibration curve by analyzing these standards using a validated HPLC or

UV-Vis spectrophotometric method[7].

Dilute the filtered saturated solution with a known volume of the solvent to bring its

concentration within the linear range of the calibration curve.

Analyze the diluted sample and determine its concentration from the calibration curve.

Calculation: Calculate the original solubility in the saturated solution, accounting for the

dilution factor. Express the result in units such as mg/mL or mol/L.

Trustworthiness: The protocol's reliability is ensured by visually confirming the presence of

excess solid before sampling and by using a validated, linear quantitative method. Running

the experiment until a consistent solubility value is obtained over two consecutive time points

(e.g., 24h and 48h) confirms that equilibrium has been reached.
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Workflow for Solubility Determination

Preparation & Equilibration

Sampling & Quantification

Add excess solid to known
volume of solvent

Equilibrate in thermostatted
shaker (24-48h)

Ensure saturation

Settle and filter supernatant
(0.45 µm filter)

Post-equilibration

Quantify concentration
(HPLC or UV-Vis)

Analyze sample

Prepare calibration standards

Calculate solubility

Spectroscopic & Analytical Workflow

Analytical Techniques

Sample of 6-Chloropyridine-3,4-diamine HCl

NMR (¹H, ¹³C)
Solution in DMSO-d₆

FT-IR (ATR or KBr)
Solid State

LC-MS
Solution in MeOH/H₂O

HPLC-UV
Purity Assessment

Structural Confirmation
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Forced Degradation Workflow

Stress Conditions

Sample of 6-Chloropyridine-3,4-diamine HCl

Acid (HCl) Base (NaOH) Oxidative (H₂O₂) Thermal Photolytic (UV/Vis)

Analyze all samples by
Stability-Indicating HPLC-PDA/MS

Identify Degradation Pathways
& Establish Shelf-Life Conditions

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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